molecular formula C19H19N3O3 B2762904 4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886158-00-5

4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No. B2762904
CAS RN: 886158-00-5
M. Wt: 337.379
InChI Key: VPAQWQWNEBOGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of a quinoline backbone, which is a bicyclic compound with a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in a variety of chemical reactions. They often serve as the starting material in the synthesis of other complex organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Factors such as polarity, molecular weight, and functional groups present would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Properties

APN has demonstrated exceptional cytotoxicity against breast cancer cell lines, surpassing the potency of the commonly used chemotherapeutic agent Doxorubicin . Its potential as an anticancer agent warrants further exploration.

Fluorescent Sensors

APN shows promise as a fluorescent sensor. It exhibits higher sensitivity compared to commercially available probes, such as 7-diethylamino-4-methylcoumarin and trans-2-(2’,5’-dimethoxyphenyl)ethenyl-2,3,4,5,6-pentafluorobenzene . Researchers have utilized APN to monitor photopolymerization processes, particularly in the photoinitiation of epoxide and vinyl monomers .

Antimicrobial Activity

APN has displayed antimicrobial activity against various pathogens. Its potential as an antimicrobial agent makes it an interesting candidate for further investigation .

PIM-1 Kinase Inhibition

Studies have indicated that APN possesses antiproliferative activity with PIM-1 kinase inhibitory potential . This kinase plays a crucial role in cancer cell survival and proliferation, making APN an intriguing target for cancer therapy .

Anti-Tubercular Activity

APN has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis . Understanding its mechanism of action and efficacy could contribute to the development of novel anti-tuberculosis drugs .

SIRT1 Inhibition

Researchers have identified APN as a potential inhibitor of SIRT1 , a protein involved in cellular processes such as aging, DNA repair, and stress response. Investigating APN’s effects on SIRT1 could provide insights into its therapeutic applications .

These diverse applications highlight the multifaceted nature of APN and underscore its potential in various scientific and medical contexts. Researchers continue to explore its properties and applications, aiming to harness its benefits for human health and technology.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the target they interact with. Some quinoline-based drugs work by intercalating DNA, disrupting enzyme function, or modulating receptor activity .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information. Some related compounds, like 4-(Diethylamino)salicylaldehyde, are known to cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The field of quinoline derivatives is a vibrant area of research, with new compounds being synthesized and tested for various applications, particularly in medicinal chemistry and drug discovery .

properties

IUPAC Name

4-(diethylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-20(4-2)17-15-12-8-9-13-16(15)21(14-10-6-5-7-11-14)19(23)18(17)22(24)25/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQWQWNEBOGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.